molecular formula C15H24OS B14278734 2-[3-(Hexylsulfanyl)propyl]phenol CAS No. 135037-43-3

2-[3-(Hexylsulfanyl)propyl]phenol

Cat. No.: B14278734
CAS No.: 135037-43-3
M. Wt: 252.4 g/mol
InChI Key: WUHZRTHNXMKYFD-UHFFFAOYSA-N
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Description

2-[3-(Hexylsulfanyl)propyl]phenol: is an organic compound with a phenolic structure. Its systematic name indicates that it consists of a phenol ring (phenyl group) attached to a propyl chain containing a hexylsulfanyl (hexylthio) substituent at the third carbon position. The phenolic group imparts unique properties to this compound, making it interesting for various applications.

Preparation Methods

Synthetic Routes::

    Phenol Alkylation: The synthesis typically involves alkylation of phenol using a halogenated propyl precursor (e.g., 3-bromohexane). The reaction occurs under basic conditions (usually with sodium hydroxide or potassium hydroxide) to form the desired product.

    Sulfide Formation: The hexylsulfanyl group is introduced by reacting the alkyl halide (3-bromohexane) with sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH).

    Hydroxylation: The final step involves hydroxylation of the propyl chain using a strong base (e.g., sodium hydroxide) to form the phenolic compound.

Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.

Chemical Reactions Analysis

Reactions::

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Substitution: The alkyl group can be substituted by various nucleophiles (e.g., halides, amines, etc.).

    Reduction: Reduction of the carbonyl group (if present) can yield secondary alcohols.

    Etherification: Phenolic compounds can react with alkyl halides to form ethers.

Common Reagents and Conditions::

    Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) for alkylation and hydroxylation.

    Halogenated Alkyl Precursors: e.g., 3-bromohexane.

    Sulfur Sources: Sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH).

Major Products:: The main product is 2-[3-(Hexylsulfanyl)propyl]phenol itself.

Scientific Research Applications

    Antioxidant Properties: Phenolic compounds exhibit antioxidant activity, protecting against oxidative stress.

    Biological Studies: Investigating its effects on cell signaling pathways, gene expression, and enzyme activity.

    Medicinal Chemistry:

Mechanism of Action

The compound likely exerts its effects through interactions with cellular receptors, enzymes, or other biomolecules. Further research is needed to elucidate specific targets and pathways.

Comparison with Similar Compounds

    Similar Compounds: Other phenolic compounds with alkyl substituents (e.g., alkylphenols, thioalkylphenols).

    Uniqueness: The specific combination of a hexylsulfanyl group and a phenolic ring sets apart.

Properties

CAS No.

135037-43-3

Molecular Formula

C15H24OS

Molecular Weight

252.4 g/mol

IUPAC Name

2-(3-hexylsulfanylpropyl)phenol

InChI

InChI=1S/C15H24OS/c1-2-3-4-7-12-17-13-8-10-14-9-5-6-11-15(14)16/h5-6,9,11,16H,2-4,7-8,10,12-13H2,1H3

InChI Key

WUHZRTHNXMKYFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCCCC1=CC=CC=C1O

Origin of Product

United States

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